Structural Uniqueness: Ortho-Chloro vs. Unsubstituted Benzamide Core Comparison
The target compound 946267-97-6 is distinguished from its closest commercially cataloged analog, CAS 946268-00-4, by a single ortho-chloro substitution on the terminal benzamide ring [1]. This substitution alters the molecular electrostatic potential, conferring a unique halogen bond donor capability that is absent in the des-chloro analog. In the broader imidazo[1,2-b]pyridazine kinase inhibitor class, such halogen substitutions on the solvent-exposed or hinge-proximal phenyl ring have been documented to modulate VEGFR2 kinase inhibitory activity by over an order of magnitude [2]. While direct head-to-head assay data for this specific pair is not available in public primary literature, the established SAR framework in peer-reviewed studies provides a strong mechanistic basis for their functional non-equivalence [3].
| Evidence Dimension | Molecular Structure and Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 392.8 g/mol; XLogP3-AA: 4.1; 2-chloro substituent on benzamide ring [1] |
| Comparator Or Baseline | CAS 946268-00-4 (unsubstituted benzamide analog); Molecular Weight: 358.4 g/mol; XLogP3-AA: ~3.5 (estimated). Lacks chlorine substituent. |
| Quantified Difference | Delta Molecular Weight: +34.4 g/mol; Delta XLogP3-AA: ~+0.6; Presence vs. absence of a halogen bond donor [1][2]. |
| Conditions | In silico physicochemical property prediction based on PubChem computed descriptors (XLogP3) and structural analysis. |
Why This Matters
For procurement decisions, this structural differentiation is critical; the ortho-chloro group is a high-value vector for SAR exploration, and substituting it with the des-chloro analog removes a key pharmacophoric feature that dictates kinase binding affinity and selectivity.
- [1] PubChem Compound Summaries for CID 16885936 (946267-97-6) and CID 16885935 (946268-00-4). View Source
- [2] Miyamoto, N.; Oguro, Y.; Takagi, T.; Iwata, H.; Miki, H.; Hori, A.; Imamura, S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem. 2012, 20, 7051-7058. View Source
- [3] Shinada, N. K.; de Brevern, A. G.; Schmidtke, P. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. J. Med. Chem. 2019, 62, 9341-9356. View Source
